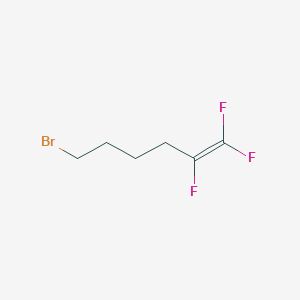

6-Bromo-1,1,2-trifluorohex-1-ene

Description

The exact mass of the compound 6-Bromo-1,1,2-trifluorohex-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-1,1,2-trifluorohex-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,1,2-trifluorohex-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,1,2-trifluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTVLPSZAHXMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371343 | |

| Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-29-3 | |

| Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126828-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 6-Bromo-1,1,2-trifluorohex-1-ene?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chemical compound 6-Bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported information with data extrapolated from analogous compounds to offer a thorough resource.

Chemical and Physical Properties

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene with the chemical formula C₆H₈BrF₃. Its structure features a six-carbon chain with a bromine atom at the 6-position and a trifluorovinyl group at the 1 and 2-positions. The presence of both bromine and fluorine imparts unique chemical reactivity to the molecule.

Table 1: Physical and Chemical Properties of 6-Bromo-1,1,2-trifluorohex-1-ene

| Property | Value | Source/Notes |

| CAS Number | 126828-29-3 | [1][2] |

| Molecular Formula | C₆H₈BrF₃ | [3] |

| Molecular Weight | 217.03 g/mol | [3] |

| Appearance | White to off-white or light yellow powder | [3][4] |

| Vapor Pressure | 1.47 mmHg at 25°C (Predicted) | [5] |

| Purity | Typically ≥98% or 99% | [3][4] |

| Solubility | Expected to be soluble in organic solvents and less soluble in water. | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data for 6-Bromo-1,1,2-trifluorohex-1-ene is not widely published. However, predicted mass spectrometry data is available. For reference, the ¹H and ¹³C NMR data for the closely related, non-fluorinated analog, 6-bromo-1-hexene, are provided below to give an indication of the expected spectral regions for the aliphatic chain.

Predicted Mass Spectrometry Data for 6-Bromo-1,1,2-trifluorohex-1-ene:

¹H and ¹³C NMR Data for 6-bromo-1-hexene (for comparative purposes): [8]

-

¹H NMR (CDCl₃, 500MHz, ppm): δ 5.79 (ddt, J = 17.0, 10.2, 6.7Hz, 1H), 5.02 (ddd, J = 17.1, 3.5, 1.6Hz, 1H), 4.97 (ddt, J = 10.2, 2.2, 1.2 Hz, 1H), 3.41 (t, J = 6.8 Hz, 2H), 2.13 - 2.05 (m, 2H), 1.92 - 1.83 (m, 2H), 1.54 (tt, J = 9.3, 6.6 Hz, 2H).[8]

-

¹³C NMR (CDCl₃, 126MHz, ppm): δ 138.27, 115.14, 33.87, 32.95, 32.29, 27.48.[8]

Synthesis

A specific, detailed experimental protocol for the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene is not available in the surveyed literature. However, a general method for the synthesis of the analogous compound, 6-bromo-1-hexene, from 1,6-dibromohexane is well-documented and can serve as a potential starting point for synthetic design.

Experimental Protocol for the Synthesis of 6-bromo-1-hexene: [8]

Materials:

-

1,6-dibromohexane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Saturated brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 equivalents) in batches over 30 minutes under an argon atmosphere.

-

Stir the reaction mixture under reflux for 16 hours.

-

Cool the reaction to room temperature and quench with deionized water.

-

Dilute the mixture with diethyl ether and separate the organic and aqueous layers.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using petroleum ether as the eluent to obtain 6-bromo-1-hexene.

Below is a workflow diagram illustrating this synthesis.

Caption: Synthesis workflow for 6-bromo-1-hexene.

Reactivity and Potential Applications

While specific reactions of 6-Bromo-1,1,2-trifluorohex-1-ene are not detailed in the literature, its structure suggests several potential avenues of reactivity. The terminal trifluoroalkene group can undergo various addition reactions, and the primary bromide is susceptible to nucleophilic substitution and can be used to form Grignard reagents.

Fluoroalkenes like 4-Bromo-1,1,2-trifluorobut-1-ene are known to be versatile building blocks in chemical synthesis, participating in nucleophilic and electrophilic additions, as well as coupling and polymerization reactions.[9] The bromine atom in similar bromoalkenes provides a handle for cross-coupling reactions.[9]

Given its bifunctional nature, 6-Bromo-1,1,2-trifluorohex-1-ene is a promising intermediate for the synthesis of more complex fluorinated molecules.[9] Such compounds are of significant interest in drug development and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic properties. The synthesis of 6-bromoandrogens has been explored for their potential as inactivators of estrogen synthetase, highlighting the potential role of bromo-functionalized molecules in drug design.[10]

Safety Information

Safety data sheets indicate that 6-Bromo-1,1,2-trifluorohex-1-ene is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene with potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. While comprehensive experimental data on its physical and spectroscopic properties are currently lacking in the public domain, its structural features suggest a rich and varied chemistry. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. 6-BROMO-1,1,2-TRIFLUOROHEX-1-ENE price,buy 6-BROMO-1,1,2-TRIFLUOROHEX-1-ENE - chemicalbook [chemicalbook.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. 6-Bromo-1,1,2-trifluorohexene, CasNo.126828-29-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. 1-Hexene,6-bromo-1,1,2-trifluoro-, CasNo.126828-29-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. echemi.com [echemi.com]

- 6. CAS 111670-37-2: Hexane, 6-bromo-1,1,1-trifluoro- [cymitquimica.com]

- 7. PubChemLite - 6-bromo-1,1,2-trifluorohex-1-ene (C6H8BrF3) [pubchemlite.lcsb.uni.lu]

- 8. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No. 126828-29-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene of interest in synthetic organic chemistry. Its unique structure, featuring a terminal trifluoroalkene moiety and a primary alkyl bromide, makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a summary of the available technical information for 6-Bromo-1,1,2-trifluorohex-1-ene, including its properties, a postulated synthetic approach, and potential applications in research and development.

Physicochemical and Spectral Data

While experimental data for 6-Bromo-1,1,2-trifluorohex-1-ene is scarce in the reviewed literature, its fundamental properties can be tabulated based on information from chemical suppliers and databases.[1][2][3][4] Spectral characteristics are predicted based on the known behavior of similar chemical structures.

| Property | Value | Source |

| CAS Number | 126828-29-3 | [1][2][3][4] |

| Molecular Formula | C₆H₈BrF₃ | [1][5] |

| Molecular Weight | 217.03 g/mol | [1] |

| Appearance | White powder or off-white to light yellow powder | [1][2] |

| Purity | ≥98% (typical) | [2] |

| Predicted XlogP | 2.8 | [5] |

| Boiling Point | Not available in literature | |

| Density | Not available in literature | |

| Refractive Index | Not available in literature |

Predicted Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the alkyl chain. The protons on the carbon adjacent to the bromine (C6) would appear as a triplet. Protons on carbons adjacent to the trifluoroalkene group (C3) would show complex splitting due to coupling with both protons and fluorine atoms. |

| ¹³C NMR | Six distinct signals for the carbon atoms. The carbons of the trifluoroalkene moiety (C1 and C2) would exhibit large one-bond and two-bond carbon-fluorine coupling constants. The carbon attached to the bromine (C6) would be shifted downfield. |

| ¹⁹F NMR | Two signals for the non-equivalent fluorine atoms on the double bond. The geminal and vicinal fluorine-fluorine and fluorine-proton couplings would result in complex splitting patterns. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 216.98343 and [M+Na]⁺ at m/z 238.96537.[5] Common fragmentation pathways would likely involve the loss of a bromine radical and cleavage of the alkyl chain. |

| Infrared (IR) | Characteristic absorption bands for the C=C stretch of the trifluoroalkene, and strong C-F stretching vibrations. C-H stretching and bending vibrations from the alkyl chain would also be present. |

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene is not detailed in the reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the preparation of fluoroalkenes and functionalized alkyl halides. A potential two-step approach is outlined below, starting from 1,4-dibromobutane.

Postulated Synthetic Pathway

Caption: Postulated two-step synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 6-Bromo-1,1,2-trifluorohexane (Radical Addition)

-

Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stirrer, add 1,4-dibromobutane (1.0 eq) and a suitable solvent such as acetonitrile.

-

Initiator: Add a radical initiator, for example, dibenzoyl peroxide (0.05 eq).

-

Reaction Conditions: Seal the vessel and introduce trifluoroethylene gas (1.2 eq). Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by GC-MS.

-

Work-up: After completion of the reaction (typically 12-24 hours), cool the vessel to room temperature and carefully vent any unreacted trifluoroethylene. Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-bromo-1,1,2-trifluorohexane, can be purified by fractional distillation under vacuum.

Step 2: Synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene (Dehydrofluorination)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 6-bromo-1,1,2-trifluorohexane (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 6-bromo-1,1,2-trifluorohex-1-ene, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Applications in Research and Drug Development

While specific applications of 6-Bromo-1,1,2-trifluorohex-1-ene are not widely documented, its bifunctional nature suggests its utility as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry.

Introduction of a Trifluoroalkene Moiety

The trifluoroalkene group is a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates. 6-Bromo-1,1,2-trifluorohex-1-ene can serve as a precursor to introduce this moiety into a target molecule via the reactive bromide handle.

Caption: General scheme for the application of 6-Bromo-1,1,2-trifluorohex-1-ene in drug development.

Potential in Click Chemistry and Cross-Coupling Reactions

The terminal alkene can potentially be further functionalized, for instance, through hydroboration-oxidation to yield a terminal alcohol, which can then be used in various conjugation reactions. The alkyl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds, further expanding its synthetic utility.

Safety and Handling

Detailed toxicological data for 6-Bromo-1,1,2-trifluorohex-1-ene is not available. As with any halogenated organic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on supplier information, the compound is classified as an irritant.[1]

Conclusion

6-Bromo-1,1,2-trifluorohex-1-ene is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and its potential applications. Further research into the synthesis, reactivity, and utility of this compound is warranted to fully explore its capabilities in the development of novel fluorinated molecules for pharmaceutical and material science applications.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,1,1-Trifluoroacetone(421-50-1) 1H NMR [m.chemicalbook.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to 6-Bromo-1,1,2-trifluorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data in public domains, this document combines reported information with theoretical predictions and analogous chemical principles to serve as a valuable resource for research and development.

Molecular Structure and Chemical Properties

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene with the molecular formula C₆H₈BrF₃. Its structure features a six-carbon chain with a terminal bromine atom and a trifluorovinyl group at the opposite end. This unique combination of functional groups makes it a potentially interesting building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules.

The key structural feature is the trifluoroethenyl group (CF₂=CF-), which significantly influences the molecule's reactivity. The electron-withdrawing nature of the fluorine atoms polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack. The terminal bromoalkane functionality allows for a range of classical nucleophilic substitution and organometallic coupling reactions.

Table 1: Chemical and Physical Properties of 6-Bromo-1,1,2-trifluorohex-1-ene

| Property | Value | Source |

| Molecular Formula | C₆H₈BrF₃ | PubChem[1] |

| Molecular Weight | 217.03 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 126828-29-3 | ChemicalBook[3] |

| Appearance | White powder or off-white to light yellow powder | HENAN NEW BLUE CHEMICAL CO.,LTD, J&H CHEM |

| SMILES | C(CCBr)CC(=C(F)F)F | PubChem[1] |

| InChI | InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2 | PubChem[1] |

| Predicted XlogP | 2.8 | PubChem[1] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 216.98343 |

| [M+Na]⁺ | 238.96537 |

| [M-H]⁻ | 214.96887 |

| [M+NH₄]⁺ | 234.00997 |

| [M+K]⁺ | 254.93931 |

| [M]⁺ | 215.97560 |

| [M]⁻ | 215.97670 |

| Data sourced from PubChem's predicted data.[1] |

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the synthesis of fluoroalkenes. One such general approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to generate multihalogenated fluorovinyl ethers, which can then undergo further transformations.

A potential, though unverified, synthetic workflow is outlined below. This proposed protocol is for illustrative purposes and would require optimization and experimental validation.

Reaction: A Wittig-type reaction or a variation thereof, such as the Julia-Kocienski olefination, could be a feasible approach. This would involve the reaction of a suitable fluorinated phosphonium ylide or sulfone with 4-bromobutanal.

Proposed Experimental Protocol:

-

Preparation of the Fluorinated Reagent: A key step would be the synthesis of a trifluorovinyl phosphonium salt or a related olefination reagent.

-

Ylide Generation: The phosphonium salt would be treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C to 0 °C) to generate the corresponding ylide.

-

Olefination Reaction: 4-bromobutanal, dissolved in the same anhydrous solvent, would be added dropwise to the ylide solution at low temperature. The reaction mixture would then be allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) to ensure complete reaction.

-

Work-up and Purification: The reaction would be quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 6-Bromo-1,1,2-trifluorohex-1-ene.

Caption: A logical workflow for the proposed synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene.

Reactivity and Potential Applications

The dual functionality of 6-Bromo-1,1,2-trifluorohex-1-ene opens up possibilities for its use as a versatile intermediate in organic synthesis.

-

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups at the 6-position.

-

Organometallic Coupling: The bromoalkane moiety can participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds.

-

Addition Reactions: The electron-deficient trifluorovinyl group is expected to be reactive towards nucleophilic addition.

-

Polymerization: The vinyl group could potentially be used in polymerization reactions to create novel fluorinated polymers.

These reactive sites make the molecule a candidate for the synthesis of complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

Caption: A diagram illustrating the potential reactive sites of 6-Bromo-1,1,2-trifluorohex-1-ene.

Safety and Handling

According to the available Safety Data Sheet (SDS), 6-Bromo-1,1,2-trifluoro-1-hexene is a combustible liquid and poses several health hazards.[4]

Table 3: Hazard Identification

| Hazard | Classification |

| Physical Hazard | Combustible liquid |

| Health Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Store in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

It is imperative to consult the full Safety Data Sheet before handling this compound and to adhere to all institutional safety protocols.

Conclusion

6-Bromo-1,1,2-trifluorohex-1-ene is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of novel fluorinated compounds. While experimental data on this specific molecule is scarce, this guide provides a foundational understanding of its structure, properties, and potential reactivity based on available information and established chemical principles. Further research is warranted to fully elucidate its chemical behavior and unlock its potential applications in drug development and materials science. Researchers are strongly encouraged to perform their own analytical characterization and to exercise caution, adhering to all safety guidelines when handling this compound.

References

- 1. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

- 2. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 3. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-1,1,2-trifluorohex-1-ene

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Bromo-1,1,2-trifluorohex-1-ene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural and analytical characteristics of this compound. Given the limited availability of experimental data, this guide is based on predicted values and established spectroscopic principles.

Chemical Structure and Properties

-

IUPAC Name: 6-Bromo-1,1,2-trifluorohex-1-ene

-

Molecular Weight: 217.03 g/mol [1]

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 6-Bromo-1,1,2-trifluorohex-1-ene. These predictions are based on computational models and empirical data from similar structures.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.5 - 2.8 | m | 2H | H-3 |

| 1.8 - 2.0 | m | 2H | H-4 |

| 2.0 - 2.2 | m | 2H | H-5 |

| 3.4 - 3.6 | t | 2H | H-6 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 145 - 155 (t) | C-1 |

| 135 - 145 (dt) | C-2 |

| 25 - 30 | C-3 |

| 30 - 35 | C-4 |

| 32 - 37 | C-5 |

| 30 - 35 | C-6 |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -80 to -90 | m | F (on C-1) |

| -100 to -110 | m | F (on C-1) |

| -150 to -160 | m | F (on C-2) |

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2980 | Medium | C-H stretch (aliphatic) |

| 1680 - 1720 | Medium | C=C stretch (fluoroalkene) |

| 1100 - 1350 | Strong | C-F stretch |

| 550 - 650 | Strong | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass of 6-bromo-1,1,2-trifluorohex-1-ene is 215.97615 Da.[4]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | 50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 137 | 100 | [M - Br]⁺ |

| 69 | 40 | [CF₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid sample like 6-Bromo-1,1,2-trifluorohex-1-ene.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

-

Sample Preparation: Place a small drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate technique, typically Electron Ionization (EI) for this type of molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural information obtained.

Caption: Workflow for the spectroscopic analysis of 6-Bromo-1,1,2-trifluorohex-1-ene.

Caption: Predicted major fragmentation pathways for 6-Bromo-1,1,2-trifluorohex-1-ene in Mass Spectrometry.

Caption: Logical relationship between spectroscopic techniques and the structural information derived.

References

- 1. 6-Bromo-1,1,2-trifluorohexene, CasNo.126828-29-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. 1-Hexene,6-bromo-1,1,2-trifluoro-, CasNo.126828-29-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 3. 6-BROMO-1,1,2-TRIFLUOROHEX-1-ENE | 126828-29-3 [chemicalbook.com]

- 4. PubChemLite - 6-bromo-1,1,2-trifluorohex-1-ene (C6H8BrF3) [pubchemlite.lcsb.uni.lu]

Physical and chemical properties of 6-Bromo-1,1,2-trifluorohex-1-ene.

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene of interest in organic synthesis and potentially in the development of novel pharmaceuticals. Its unique combination of a reactive bromine atom and a trifluorovinyl group suggests its utility as a versatile building block. The trifluorovinyl moiety, in particular, is a subject of growing interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 6-Bromo-1,1,2-trifluorohex-1-ene, alongside general experimental protocols and a discussion of its potential applications in drug discovery.

Introduction

Organofluorine compounds are of significant importance in the pharmaceutical and agrochemical industries, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[2] 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No: 126828-29-3) is a functionalized hydrocarbon that features both a bromine atom and a trifluoroalkene group. This bifunctionality makes it a potentially valuable intermediate for the synthesis of more complex fluorinated molecules.[3]

Physicochemical Properties

Table 1: Physical and Chemical Properties of 6-Bromo-1,1,2-trifluorohex-1-ene

| Property | Value | Source/Comment |

| Molecular Formula | C6H8BrF3 | [8] |

| Molecular Weight | 217.03 g/mol | [3] |

| CAS Number | 126828-29-3 | [9] |

| Appearance | White to off-white or light yellow powder/solid | [3][10] |

| Boiling Point | Data not available (Predicted to be elevated due to halogenation) | General principle for haloalkanes[5] |

| Melting Point | Data not available | |

| Density | Data not available (Predicted to be >1 g/mL) | General principle for haloalkanes[6] |

| Solubility | Insoluble in water; Soluble in organic solvents | General principle for haloalkanes[5][11] |

| Purity | Typically >98% | [10] |

Chemical Properties and Reactivity

The reactivity of 6-Bromo-1,1,2-trifluorohex-1-ene is dictated by its two primary functional groups: the carbon-bromine bond and the trifluorovinyl group.

-

Carbon-Bromine Bond: The C-Br bond is susceptible to nucleophilic substitution and elimination reactions. It can also be used to form organometallic reagents, such as Grignard or organolithium reagents, which are powerful tools in carbon-carbon bond formation.[12]

-

Trifluorovinyl Group: The electron-withdrawing nature of the fluorine atoms makes the double bond electron-deficient and reactive towards nucleophilic addition. This group is also relatively stable and can be carried through various synthetic transformations.

Logical Relationship of Reactivity

Caption: Reactivity pathways of 6-Bromo-1,1,2-trifluorohex-1-ene.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of 6-Bromo-1,1,2-trifluorohex-1-ene are not widely published. However, general methodologies for the synthesis of functionalized alkenes and for the spectroscopic analysis of organofluorine and brominated compounds can be adapted.

General Synthetic Approach: Functionalized Alkene Synthesis

A plausible synthetic route could involve the functionalization of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of a functionalized alkene, which could be adapted for 6-Bromo-1,1,2-trifluorohex-1-ene.[13][14][15]

Caption: A generalized workflow for synthesizing functionalized alkenes.

Methodology:

-

Reaction Setup: The appropriate starting materials (e.g., a dihaloalkane and a fluorinated building block) are dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: A catalyst (e.g., a palladium complex for cross-coupling reactions) and any necessary reagents (e.g., a base) are added. The reaction mixture is then stirred at a specific temperature for a set period.[13]

-

Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using techniques such as column chromatography or distillation to yield the pure functionalized alkene.

Spectroscopic Analysis

Standard spectroscopic techniques are essential for the characterization of 6-Bromo-1,1,2-trifluorohex-1-ene.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the hexyl chain, with chemical shifts influenced by the adjacent bromine and trifluorovinyl groups. |

| ¹³C NMR | Resonances for the six carbon atoms, with characteristic shifts for the sp² carbons of the double bond and the carbon bearing the bromine atom. |

| ¹⁹F NMR | Signals for the three fluorine atoms of the trifluorovinyl group, with characteristic chemical shifts and coupling patterns.[1][16][17][18] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would result in a characteristic M+2 isotopic pattern with nearly equal intensity.[19][20][21][22] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H, C=C (alkene), C-F, and C-Br bonds. The C=C stretching vibration is expected in the 1670–1600 cm⁻¹ region.[23][24][25][26] |

Applications in Drug Development

While there are no specific drugs reported to contain the 6-Bromo-1,1,2-trifluorohex-1-ene moiety, its structural features suggest potential applications in medicinal chemistry.

Bioisosteric Replacement

The trifluorovinyl group can act as a bioisostere for other chemical groups, potentially improving the pharmacokinetic or pharmacodynamic properties of a drug candidate.[27][28][29][30] For instance, it could replace a peptide bond or other functional groups to enhance metabolic stability.

Signaling Pathway Diagram: Hypothetical Drug Action

Caption: Hypothetical mechanism of a drug with a trifluorovinyl group.

The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[2][31][32][33]

Synthetic Intermediate

The dual reactivity of 6-Bromo-1,1,2-trifluorohex-1-ene makes it a valuable intermediate for the synthesis of a library of fluorinated compounds for high-throughput screening in drug discovery programs. The bromo- group allows for the attachment of various pharmacophores, while the trifluorovinyl group imparts the desirable properties of fluorine.

Safety and Handling

Based on available safety data for similar compounds, 6-Bromo-1,1,2-trifluorohex-1-ene should be handled with care. It is classified as a combustible liquid and is reported to cause skin and eye irritation.[3] Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-1,1,2-trifluorohex-1-ene is a promising, yet under-characterized, chemical entity. While specific experimental data on its physical and chemical properties are sparse, its structural features suggest significant potential as a versatile building block in organic synthesis, particularly for the development of novel fluorinated compounds for pharmaceutical applications. Further research is warranted to fully elucidate its properties and explore its utility in medicinal chemistry and materials science.

References

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. mdpi.com [mdpi.com]

- 3. newblue.lookchem.com [newblue.lookchem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. What are the Physical properties of Haloalkanes? [pw.live]

- 6. byjus.com [byjus.com]

- 7. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]

- 8. PubChemLite - 6-bromo-1,1,2-trifluorohex-1-ene (C6H8BrF3) [pubchemlite.lcsb.uni.lu]

- 9. 6-BROMO-1,1,2-TRIFLUOROHEX-1-ENE | 126828-29-3 [chemicalbook.com]

- 10. 1-Hexene,6-bromo-1,1,2-trifluoro-, CasNo.126828-29-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 11. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 12. nbinno.com [nbinno.com]

- 13. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 17. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. m.youtube.com [m.youtube.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. Alkene - Wikipedia [en.wikipedia.org]

- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [eurekaselect.com]

- 30. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 31. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 6-Bromo-1,1,2-trifluorohex-1-ene, a halogenated alkene of interest in organic synthesis and drug discovery. Due to the limited availability of a direct, one-step synthesis in the current literature, this guide outlines a robust, multi-step approach commencing from the readily available starting material, 1,6-hexanediol. The proposed pathway involves the selective monobromination of the diol, followed by oxidation to the corresponding aldehyde, and culminating in a fluorinated olefination reaction to install the desired 1,1,2-trifluoroalkene moiety.

Proposed Synthetic Pathway

The synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene can be logically approached in three key stages:

-

Monobromination of 1,6-Hexanediol: Selective conversion of one hydroxyl group to a bromide to yield 6-Bromo-1-hexanol.

-

Oxidation of 6-Bromo-1-hexanol: Conversion of the remaining alcohol functionality to an aldehyde to produce 6-bromohexanal.

-

Trifluoro-olefination of 6-Bromohexanal: Introduction of the 1,1,2-trifluoro-1-ene group to afford the final product.

The overall transformation is depicted in the following workflow diagram:

Figure 1: Proposed synthesis workflow for 6-Bromo-1,1,2-trifluorohex-1-ene.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the proposed synthesis. The quantitative data, where available from analogous transformations, is summarized for clarity.

Step 1: Synthesis of 6-Bromo-1-hexanol

The selective monobromination of 1,6-hexanediol is a critical first step. Several methods exist for this transformation, with the use of hydrobromic acid being a common approach.

Experimental Protocol:

To a solution of 1,6-hexanediol in a suitable solvent such as toluene, an aqueous solution of hydrobromic acid (e.g., 48%) is added. The reaction mixture is heated to reflux, and the progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 1,6-Hexanediol | N/A |

| Reagent | Hydrobromic Acid (48%) | N/A |

| Solvent | Toluene | N/A |

| Reaction Time | 16 hours | [1] |

| Temperature | Reflux (approx. 80 °C) | [1] |

| Yield | ~72% (after purification) | [1] |

Table 1: Summary of quantitative data for the synthesis of 6-Bromo-1-hexanol.

Step 2: Synthesis of 6-Bromohexanal

The oxidation of 6-Bromo-1-hexanol to 6-bromohexanal can be achieved using various oxidizing agents. A common and effective method is the Swern oxidation or a similar pyridinium chlorochromate (PCC) based oxidation.

Experimental Protocol (Conceptual, based on standard oxidation methods):

In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), a solution of the oxidizing agent (e.g., pyridinium chlorochromate) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared. To this solution, 6-Bromo-1-hexanol, dissolved in the same solvent, is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated under reduced pressure. The resulting crude aldehyde is typically used in the next step without extensive purification, although purification by column chromatography can be performed if necessary.

| Parameter | Value |

| Starting Material | 6-Bromo-1-hexanol |

| Reagent | Pyridinium Chlorochromate (PCC) or similar |

| Solvent | Dichloromethane |

| Reaction Time | Typically 1-4 hours |

| Temperature | Room Temperature |

| Yield | Generally high (>80%) |

Table 2: Estimated quantitative data for the synthesis of 6-bromohexanal.

Step 3: Synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene

The final and most crucial step is the introduction of the 1,1,2-trifluoro-1-ene moiety. This can be accomplished via a Wittig-type reaction using a suitable fluorinated phosphonium ylide or a Horner-Wadsworth-Emmons reagent. The following protocol is a conceptualization based on established methods for the synthesis of terminal trifluoroalkenes.

Experimental Protocol (Conceptual):

The synthesis of the required trifluoromethylated Wittig reagent, (trifluoromethyl)triphenylphosphonium bromide, is the first sub-step. This salt is then deprotonated with a strong base to generate the corresponding ylide in situ.

-

Preparation of the Wittig Reagent: To a solution of triphenylphosphine in a suitable solvent, a source of the trifluoromethyl group (e.g., a trifluoromethyl halide) is introduced. The reaction mixture is stirred, often at elevated temperatures, to form the phosphonium salt.

-

Olefination Reaction: In a separate, dry reaction vessel under an inert atmosphere, the prepared (trifluoromethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (THF). The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium) is added dropwise to generate the ylide. After stirring for a period, a solution of 6-bromohexanal in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 6-Bromo-1,1,2-trifluorohex-1-ene, is purified by column chromatography.

| Parameter | Value |

| Starting Material | 6-Bromohexanal |

| Reagent | (Trifluoromethyl)triphenylphosphonium ylide |

| Solvent | Tetrahydrofuran (THF) |

| Base | n-Butyllithium or similar strong base |

| Temperature | -78 °C to Room Temperature |

| Yield | Moderate to good (estimated) |

Table 3: Estimated quantitative data for the trifluoro-olefination step.

Logical Relationships in the Synthesis

The sequence of reactions is critical to the successful synthesis of the target molecule. The logical flow ensures that the functional groups are manipulated in a compatible order, preventing unwanted side reactions.

Figure 2: Logical progression of the synthetic strategy.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene. The outlined protocols are based on well-established organic transformations and should serve as a valuable starting point for researchers and professionals in the field. Further optimization of reaction conditions for each step will likely be necessary to achieve high yields and purity of the final product.

References

Solubility Profile of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 6-Bromo-1,1,2-trifluorohex-1-ene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the compound's chemical structure and properties, supplemented by a general experimental protocol for determining its solubility.

Core Compound Properties

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene with the chemical formula C6H8BrF3.[1] Its structure, featuring a six-carbon chain with a bromo- substituent and a trifluorovinyl group, dictates its overall polarity and, consequently, its solubility characteristics. The presence of both a polarizable bromine atom and electronegative fluorine atoms, combined with a nonpolar hydrocarbon backbone, suggests that the molecule possesses a moderate overall polarity.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," the solubility of 6-Bromo-1,1,2-trifluorohex-1-ene can be predicted across a spectrum of common laboratory solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar hydrocarbon chain of 6-Bromo-1,1,2-trifluorohex-1-ene will interact favorably with non-polar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | The polar C-Br and C-F bonds will allow for dipole-dipole interactions with polar aprotic solvents, leading to good solubility. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with protic solvents is limited. While some interaction with the halogen atoms is possible, the hydrophobic hydrocarbon portion of the molecule will hinder solubility, particularly in water.[2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of 6-Bromo-1,1,2-trifluorohex-1-ene in various solvents at a controlled temperature.

Materials:

-

6-Bromo-1,1,2-trifluorohex-1-ene

-

Selected solvents (e.g., hexane, toluene, diethyl ether, acetone, acetonitrile, THF, DCM, water, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 6-Bromo-1,1,2-trifluorohex-1-ene to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilution and Quantification: Dilute the filtered solution to a known volume with the same solvent. Analyze the concentration of 6-Bromo-1,1,2-trifluorohex-1-ene in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or NMR with an internal standard).

-

Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 6-Bromo-1,1,2-trifluorohex-1-ene.

Caption: Logical workflow for solubility assessment of a chemical compound.

References

Navigating the Stability and Storage of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Summary of Key Stability and Storage Parameters

The following table summarizes the essential information regarding the stability and recommended storage of 6-Bromo-1,1,2-trifluorohex-1-ene. This information is critical for maintaining the integrity of the compound and ensuring laboratory safety.

| Parameter | Recommendation/Information | Source/Rationale |

| Chemical Stability | The product is stable under normal handling and storage conditions.[1] | Safety Data Sheet |

| Storage Temperature | Store at room temperature.[2] | Supplier Information |

| Shelf Life | One year from the date of packaging, provided it is kept in the original unopened container.[2] | Supplier Information |

| Conditions to Avoid | Keep away from heat, sparks, and open flames.[1] | Safety Data Sheet |

| Incompatible Materials | Information not available. General prudence suggests avoiding strong oxidizing agents and strong bases. | General Chemical Principles |

| Hazardous Decomposition Products | Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, hazardous decomposition products may be released. | Safety Data Sheet |

| Appearance | White powder.[2] | Supplier Information |

| Physical State | Combustible liquid. | Safety Data Sheet |

Understanding Potential Degradation Pathways

While specific degradation pathways for 6-Bromo-1,1,2-trifluorohex-1-ene have not been documented in available literature, understanding the reactivity of its functional groups—a bromoalkane and a trifluorinated alkene—can provide insights into potential degradation routes.

Potential Degradation Mechanisms:

-

Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly in the presence of strong acids or bases, leading to the formation of an alcohol. The trifluorovinyl group is generally more resistant to hydrolysis.

-

Oxidation: The double bond is a potential site for oxidative cleavage, which could lead to the formation of smaller, oxygenated molecules. The presence of fluorine atoms may influence the rate and products of this reaction.

-

Photodegradation: Alkenes can be susceptible to degradation upon exposure to UV light. The presence of the bromine atom may also contribute to photosensitivity.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. The likely initial step would be the cleavage of the weakest bond, which is typically the carbon-bromine bond.

The following diagram illustrates a logical workflow for assessing and ensuring the stability of 6-Bromo-1,1,2-trifluorohex-1-ene.

Caption: Logical workflow for the storage and stability assessment of 6-Bromo-1,1,2-trifluorohex-1-ene.

Experimental Protocols: A Note on the Lack of Specific Data

A thorough search of scientific databases and chemical supplier information did not yield specific, validated experimental protocols for the stability testing of 6-Bromo-1,1,2-trifluorohex-1-ene. In the absence of such data, researchers should consider adapting general forced degradation study protocols as outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A (R2) for stability testing of new drug substances and products.

A generalized experimental workflow for initiating a stability study for a compound like 6-Bromo-1,1,2-trifluorohex-1-ene would involve the following steps, which should be tailored based on the specific research context and analytical capabilities.

Caption: A generalized workflow for conducting stability studies on a novel chemical entity.

Conclusion and Recommendations

While 6-Bromo-1,1,2-trifluorohex-1-ene is reported to be stable under standard laboratory conditions, the lack of comprehensive stability data necessitates a cautious approach to its handling and storage. Researchers and drug development professionals are strongly advised to:

-

Adhere strictly to the storage recommendations provided in the safety data sheet and by the supplier.

-

Store the compound in a well-ventilated area, away from heat and ignition sources.

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation, especially for long-term storage.

-

Conduct in-house stability studies under conditions relevant to their specific application if the compound's stability is a critical parameter for their research.

-

Utilize appropriate analytical techniques to monitor the purity of the compound over time, especially before use in sensitive experiments.

This technical guide serves as a starting point for understanding the stability and storage of 6-Bromo-1,1,2-trifluorohex-1-ene. As more research becomes available, this information should be updated to reflect a more detailed and quantitative understanding of this compound's chemical behavior.

References

Methodological & Application

Unveiling the Synthetic Potential of 6-Bromo-1,1,2-trifluorohex-1-ene: A Versatile Fluorinated Building Block

For researchers, scientists, and professionals in drug development, 6-bromo-1,1,2-trifluorohex-1-ene emerges as a promising, albeit underexplored, fluorinated building block in organic synthesis. Its unique combination of a terminal trifluorovinyl group and a primary alkyl bromide offers a dual-handle for a variety of chemical transformations, paving the way for the construction of complex fluorinated molecules with potential applications in medicinal chemistry and materials science.

This bifunctional molecule, with the chemical formula C₆H₈BrF₃ and a molecular weight of 217.03 g/mol , possesses two key reactive sites: the electron-deficient trifluorovinyl moiety and the alkyl bromide terminus.[1][2] This architecture allows for a range of synthetic manipulations, including the introduction of the trifluoroalkenyl group into various scaffolds and subsequent or prior functionalization at the bromine-bearing carbon.

Core Applications in Organic Synthesis

While specific, detailed applications of 6-bromo-1,1,2-trifluorohex-1-ene are not extensively documented in publicly available literature, its structure suggests significant potential in several key areas of modern organic synthesis. The presence of the trifluorovinyl group makes it a valuable precursor for the synthesis of trifluoromethyl-containing compounds, a motif of high interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

Synthesis of Fluorinated Carbocycles and Heterocycles

The primary utility of 6-bromo-1,1,2-trifluorohex-1-ene is anticipated in the synthesis of novel fluorinated carbocyclic and heterocyclic structures. The alkyl bromide functionality can be readily displaced by a variety of nucleophiles, or it can serve as a handle for intramolecular reactions, leading to the formation of five- or six-membered rings incorporating the trifluoroalkenyl side chain.

Hypothetical Reaction Pathway: Intramolecular Radical Cyclization

A plausible application is in radical cyclization reactions. The generation of a radical at the carbon bearing the bromine, followed by an intramolecular attack on the trifluorovinyl group, would lead to the formation of a five-membered carbocyclic ring containing a difluoromethylidene group and a bromomethyl substituent. This transformation would provide access to a unique class of fluorinated cyclopentane derivatives.

Caption: Proposed radical cyclization of 6-bromo-1,1,2-trifluorohex-1-ene.

Cross-Coupling Reactions

The trifluorovinyl group can potentially participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form more complex molecular architectures. These reactions would allow for the introduction of the trifluorohexenyl moiety onto aromatic or heteroaromatic rings, which are common scaffolds in pharmaceutical agents.

Experimental Protocols: General Considerations

Due to the lack of specific published experimental data for 6-bromo-1,1,2-trifluorohex-1-ene, the following protocols are based on general methodologies for similar fluorinated compounds. Researchers should perform careful optimization of reaction conditions.

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the displacement of the bromine atom with a generic nucleophile.

Table 1: General Conditions for Nucleophilic Substitution

| Parameter | Value |

| Substrate | 6-Bromo-1,1,2-trifluorohex-1-ene |

| Nucleophile | 1.1 - 2.0 equivalents |

| Base (if required) | 1.2 - 2.5 equivalents (e.g., K₂CO₃, Et₃N) |

| Solvent | Anhydrous DMF, THF, or Acetonitrile |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2 - 24 hours |

Methodology:

-

To a solution of 6-bromo-1,1,2-trifluorohex-1-ene (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1-2.0 eq) and the base (if necessary).

-

Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for nucleophilic substitution reactions.

Future Outlook

The synthetic utility of 6-bromo-1,1,2-trifluorohex-1-ene is a promising area for future research. The development of robust protocols for its use in various synthetic transformations will undoubtedly expand the toolbox for the creation of novel fluorinated molecules. Further exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions and radical cyclizations is particularly warranted. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, the importance of versatile building blocks like 6-bromo-1,1,2-trifluorohex-1-ene is set to increase.

Disclaimer: The information provided is based on the chemical structure of 6-bromo-1,1,2-trifluorohex-1-ene and general principles of organic synthesis. Due to a lack of specific published data, the proposed applications and protocols are hypothetical and require experimental validation.

References

Application Notes and Protocols: 6-Bromo-1,1,2-trifluorohex-1-ene as a Pharmaceutical Intermediate in the Synthesis of Prostaglandin F2α Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,1,2-trifluorohex-1-ene is a key organofluorine building block utilized in the synthesis of complex pharmaceutical intermediates. Its unique trifluorovinyl bromide moiety allows for the introduction of a fluorinated hexenyl side chain, a critical component in the structure of several potent prostaglandin F2α analogs. These analogs are widely used in ophthalmology for the treatment of glaucoma and ocular hypertension. The trifluoromethyl group can enhance the metabolic stability and receptor binding affinity of the final drug molecule.

This document provides detailed application notes on the utility of 6-Bromo-1,1,2-trifluorohex-1-ene in the synthesis of prostaglandin precursors via the Horner-Wadsworth-Emmons reaction, a widely employed olefination reaction in organic synthesis.[1][2] Detailed experimental protocols for the key transformations are provided, along with tables summarizing relevant quantitative data.

Core Application: Synthesis of Prostaglandin F2α Analogs

The primary application of 6-Bromo-1,1,2-trifluorohex-1-ene in pharmaceutical synthesis is the construction of the ω-side chain of prostaglandin F2α analogs. This is typically achieved through a Horner-Wadsworth-Emmons reaction with a Corey aldehyde derivative, a common intermediate in prostaglandin synthesis.[1][2]

The overall synthetic strategy involves two main stages:

-

Formation of the Phosphonate Reagent: 6-Bromo-1,1,2-trifluorohex-1-ene is first converted into its corresponding phosphonate ylide. This is typically achieved by reaction with a trialkyl phosphite (Arbuzov reaction) to form the diethyl phosphonate, followed by deprotonation with a strong base to generate the reactive carbanion.[3]

-

Horner-Wadsworth-Emmons Olefination: The generated phosphonate carbanion then reacts with a protected Corey aldehyde derivative to form the desired α,β-unsaturated enone, which contains the complete carbon skeleton of the target prostaglandin analog. This reaction generally proceeds with high E-stereoselectivity.[1]

A logical workflow for this process is outlined below:

Experimental Protocols

The following are detailed protocols for the key experimental steps.

Protocol 1: Synthesis of Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate

This protocol describes the formation of the key phosphonate intermediate from 6-Bromo-1,1,2-trifluorohex-1-ene.

Materials:

-

6-Bromo-1,1,2-trifluorohex-1-ene

-

Triethyl phosphite

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 6-Bromo-1,1,2-trifluorohex-1-ene (1.0 eq).

-

Anhydrous toluene is added to dissolve the starting material.

-

Triethyl phosphite (1.2 eq) is added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere and maintained for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate as a colorless oil.

| Reactant | Molar Ratio | Purity |

| 6-Bromo-1,1,2-trifluorohex-1-ene | 1.0 | >98% |

| Triethyl phosphite | 1.2 | >98% |

| Product | Typical Yield | Purity (by GC) |

| Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate | 85-95% | >97% |

Protocol 2: Horner-Wadsworth-Emmons Reaction with Corey Aldehyde Derivative

This protocol outlines the coupling of the phosphonate intermediate with a protected Corey aldehyde.

Materials:

-

Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate

-

Protected Corey Aldehyde (e.g., (3aR,4R,5R,6aS)-4-(formyl)-2,2-dimethyl-hexahydro-2H-cyclopenta[d][4][5]dioxol-5-yl benzoate)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate (1.1 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

-

Cool the resulting solution back to 0 °C and add a solution of the protected Corey aldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired prostaglandin F2α analog precursor.

| Reactant | Molar Ratio |

| Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate | 1.1 |

| Protected Corey Aldehyde | 1.0 |

| Sodium Hydride (NaH) | 1.2 |

| Product | Typical Yield | Stereoselectivity (E:Z) |

| Prostaglandin F2α Analog Precursor | 70-85% | >95:5 |

Signaling Pathway of Prostaglandin F2α Analogs

Prostaglandin F2α analogs, such as Latanoprost and Travoprost, exert their therapeutic effect by acting as selective agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

Binding of the prostaglandin analog to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure.

Conclusion

6-Bromo-1,1,2-trifluorohex-1-ene is a valuable and versatile intermediate for the synthesis of fluorinated prostaglandin F2α analogs. The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective method for incorporating the critical trifluorohexenyl side chain. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Note & Protocol: Formation of (1,1,2-trifluorohex-1-en-6-yl)magnesium bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the preparation of the Grignard reagent from 6-Bromo-1,1,2-trifluorohex-1-ene. The presence of the trifluorovinyl moiety makes this reagent a valuable synthon for the introduction of fluorinated groups into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The successful formation of this Grignard reagent is highly dependent on anhydrous conditions and the activation of the magnesium surface.[3][4]

Core Concepts

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[5] In the case of 6-Bromo-1,1,2-trifluorohex-1-ene, the carbon-bromine bond is the reactive site. The carbon-fluorine bonds of the trifluorovinyl group are significantly stronger and are not expected to react with magnesium under these conditions.[1][6] The reaction is typically carried out in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the resulting organomagnesium compound.[7][8]

Challenges and Considerations

-

Moisture Sensitivity: Grignard reagents are highly reactive towards protic solvents, including water.[2][3] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[4] Activation is often necessary to expose a fresh metal surface. Common activators include iodine, 1,2-dibromoethane, or mechanical stirring.[4][9]

-

Wurtz-Type Coupling: A potential side reaction is the coupling of two alkyl halide molecules, which can be minimized by the slow addition of the halide to the magnesium suspension.[10]

-

Solvent Choice: While diethyl ether is a common solvent for Grignard reagent formation, THF is often preferred for less reactive halides, such as vinyl or aryl halides, due to its higher boiling point and better solvating ability.[5][11]

Experimental Protocol

This protocol outlines the formation of (1,1,2-trifluorohex-1-en-6-yl)magnesium bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Bromo-1,1,2-trifluorohex-1-ene | ≥98% | Commercially Available | Store under an inert atmosphere. |

| Magnesium Turnings | ≥99.5% | Standard Supplier | |

| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | ≥99.7% | Standard Supplier | Inhibitor-free. |

| Iodine (I₂) | ACS Reagent, ≥99.8% | Standard Supplier | For magnesium activation. |

| 1,2-Dibromoethane | 99% | Standard Supplier | Optional, for magnesium activation. |

| Anhydrous Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert gas manifold

Procedure

-

Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

-

Reaction Setup:

-

Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line.

-

Place the magnetic stir bar in the flask.

-